molecular formula C17H28ClNO B1397515 4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219949-38-8

4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397515
CAS No.: 1219949-38-8
M. Wt: 297.9 g/mol
InChI Key: LWEOZRXKRSGRAG-UHFFFAOYSA-N
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Description

4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a phenoxyethyl group and a tert-butyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(tert-butyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Piperidine Ring Formation: The phenoxyethyl intermediate is then reacted with piperidine under specific conditions to form the desired piperidine derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxyethyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[3-(tert-Butyl)phenoxy]ethyl}morpholine hydrochloride
  • 4-{2-[3-(tert-Butyl)phenoxy]ethyl}pyrrolidine hydrochloride
  • 4-{2-[3-(tert-Butyl)phenoxy]ethyl}azepane hydrochloride

Uniqueness

4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a phenoxyethyl group with a tert-butyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)15-5-4-6-16(13-15)19-12-9-14-7-10-18-11-8-14;/h4-6,13-14,18H,7-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEOZRXKRSGRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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